4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Description
4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic quinoline derivative characterized by three distinct substituents:
- Position 4: A 3,5-dimethylbenzenesulfonyl group, which introduces steric bulk and electron-withdrawing effects.
- Position 6: A fluorine atom, a common feature in bioactive quinolines to enhance target binding and metabolic stability.
- Position 3: A pyrrolidine-1-carbonyl group, replacing the traditional carboxylic acid moiety found in classical quinolone antibiotics.
This compound’s design leverages structural modifications to optimize physicochemical properties (e.g., lipophilicity, solubility) and biological activity. The pyrrolidine-1-carbonyl group at position 3 distinguishes it from fluoroquinolones, which typically feature a carboxylic acid at this position for bacterial DNA gyrase inhibition .
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUZRLMNQUYYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine atom at the 6-position. The pyrrolidine-1-carbonyl group is then attached through a carbonylation reaction, and finally, the 3,5-dimethylbenzenesulfonyl group is introduced via sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or the sulfonyl group.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups at various positions on the quinoline core.
Scientific Research Applications
4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are extensively studied for their antimicrobial, anticancer, and kinase-inhibitory properties. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Functional Group Variations
Research Findings and Implications
- Antibacterial Activity: Unlike fluoroquinolones, the target compound’s lack of a carboxylic acid at position 3 likely diminishes DNA gyrase inhibition. Preliminary studies on similar amide-substituted quinolines show reduced MIC values against E. coli and S. aureus .
- Kinase Inhibition Potential: The pyrrolidine-1-carbonyl group may facilitate interactions with ATP-binding pockets in kinases (e.g., EGFR or VEGFR), as seen in other quinoline-based kinase inhibitors.
- Solubility vs. Permeability Trade-off : The compound’s logP (estimated >3) suggests moderate-to-high lipophilicity, favoring blood-brain barrier penetration but complicating formulation.
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
4-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that has attracted attention for its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, and is substituted with a sulfonyl group and a fluorine atom, enhancing its reactivity and biological interactions. Research into this compound's biological activity is still emerging, but preliminary studies suggest promising applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | [4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
| Molecular Formula | C22H21FN2O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 1111164-97-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial and fungal pathogens.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives possess antibiotic activity against selected bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy against these pathogens .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of similar compounds against Klebsiella pneumoniae and Bacillus subtilis, reporting MIC values ranging from 187 µg/ml to 850 µg/ml. Such findings suggest that derivatives of this compound could be effective in treating infections caused by these pathogens .
-
Cytotoxicity Against Cancer Cells :
- In vitro studies on quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. These studies typically employ assays such as MTT or Annexin V/PI staining to assess cell viability and apoptosis induction.
Tables Summarizing Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
